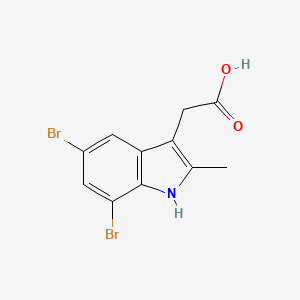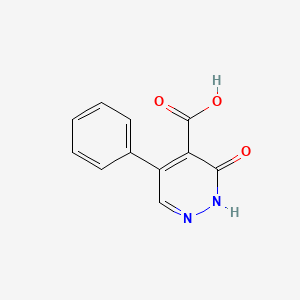
(5,7-Dibromo-2-methyl-1h-indol-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5,7-dibromo-2-methyl-1H-indol-3-yl)acetic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,7-dibromo-2-methyl-1H-indol-3-yl)acetic acid typically involves the bromination of 2-methylindole followed by acylation. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid. The acylation step involves the reaction of the brominated indole with chloroacetic acid under basic conditions .
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale bromination and acylation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes .
Analyse Chemischer Reaktionen
Types of Reactions
2-(5,7-dibromo-2-methyl-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding indole-3-carboxylic acids.
Reduction: Reduction of the bromine atoms can yield 2-methylindole derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions
Major Products
Oxidation: Indole-3-carboxylic acids.
Reduction: 2-methylindole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2-(5,7-dibromo-2-methyl-1H-indol-3-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its role in developing new therapeutic drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-(5,7-dibromo-2-methyl-1H-indol-3-yl)acetic acid involves its interaction with various molecular targets and pathways. It can bind to specific receptors or enzymes, modulating their activity and leading to desired biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
5-bromo-2-methylindole: A simpler brominated indole derivative.
2-methylindole: The parent compound without bromine substitution
Uniqueness
2-(5,7-dibromo-2-methyl-1H-indol-3-yl)acetic acid is unique due to its dual bromine substitution, which enhances its reactivity and potential biological activity compared to other indole derivatives. This makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
5446-23-1 |
|---|---|
Molekularformel |
C11H9Br2NO2 |
Molekulargewicht |
347.00 g/mol |
IUPAC-Name |
2-(5,7-dibromo-2-methyl-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C11H9Br2NO2/c1-5-7(4-10(15)16)8-2-6(12)3-9(13)11(8)14-5/h2-3,14H,4H2,1H3,(H,15,16) |
InChI-Schlüssel |
ORINIMXYZDSDLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(N1)C(=CC(=C2)Br)Br)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-(7-Ethyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanamine](/img/structure/B13109593.png)


![tert-butyl (4aR,8aR)-4-benzyl-3-oxo-5,7,8,8a-tetrahydro-4aH-pyrido[4,3-b][1,4]oxazine-6-carboxylate](/img/structure/B13109603.png)





